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Compound of Interest

Compound Name: Cumyl-inaca

Cat. No.: B14078581 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical reference standard

for Cumyl-INACA, a synthetic cannabinoid precursor. The information compiled herein is

intended to support research, forensic analysis, and drug development activities.

Introduction
Cumyl-INACA, formally known as N-(1-methyl-1-phenylethyl)-1H-indazole-3-carboxamide, is

recognized as a precursor in the synthesis of several potent synthetic cannabinoids, including

CUMYL-THPINACA, 5-fluoro CUMYL-PINACA, and CUMYL-PINACA.[1] Its emergence is

linked to efforts to circumvent existing regulations on controlled synthetic cannabinoids.[2][3] As

a "tail-less" precursor, it provides a key building block for the clandestine production of various

psychoactive substances. This guide details its chemical and physical properties, analytical

methodologies for its identification, and an overview of its expected metabolic and

pharmacological characteristics based on its structural class.

Chemical and Physical Properties
A summary of the key chemical and physical properties of Cumyl-INACA is presented in Table

1. This data is essential for its accurate identification and handling in a laboratory setting.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b14078581?utm_src=pdf-interest
https://www.benchchem.com/product/b14078581?utm_src=pdf-body
https://www.benchchem.com/product/b14078581?utm_src=pdf-body
https://www.caymanchem.com/product/37055/cumyl-inaca
https://www.cfsre.org/images/monographs/CUMYL-INACA-New-Drug-Monograph-NPS-Discovery.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12250893/
https://www.benchchem.com/product/b14078581?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14078581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Formal Name
N-(1-methyl-1-phenylethyl)-1H-

indazole-3-carboxamide
[1]

Synonyms N/A

CAS Number 1631075-21-2 [1]

Chemical Formula C₁₇H₁₇N₃O [1]

Molecular Weight 279.3 g/mol [1]

Exact Mass 279.1372

Appearance White to off-white solid

Solubility
DMF: 3 mg/ml, DMSO: 3

mg/ml
[1]

InChI Key
COOPWWXIRLDJCP-

UHFFFAOYSA-N
[1]

Synthesis
While a specific, detailed synthesis protocol for Cumyl-INACA is not widely published in peer-

reviewed literature, a general and adaptable method for the synthesis of 1H-indazole-3-

carboxamide derivatives can be employed.[4][5] This typically involves the coupling of 1H-

indazole-3-carboxylic acid with cumylamine.

General Experimental Protocol for Synthesis
The synthesis can be conceptualized as a two-step process: the formation of 1H-indazole-3-

carboxylic acid, followed by its amidation with cumylamine.

Step 1: Synthesis of 1H-Indazole-3-carboxylic acid

This intermediate can be synthesized from o-toluidine through diazotization and subsequent

cyclization.[6]

Step 2: Amide Coupling
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Reaction Setup: To a solution of 1H-indazole-3-carboxylic acid in a suitable solvent such as

dimethylformamide (DMF), add coupling reagents like 1-Hydroxybenzotriazole (HOBt) and

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl), along with a base

such as triethylamine (TEA).

Amine Addition: The reaction mixture is stirred at room temperature, followed by the addition

of cumylamine (1-methyl-1-phenylethanamine).

Reaction Monitoring and Work-up: The reaction is monitored by Thin Layer Chromatography

(TLC). Upon completion, the mixture is poured into ice water and the product is extracted

with an organic solvent (e.g., a mixture of methanol and chloroform).

Purification: The combined organic layers are washed, dried, and the solvent is evaporated.

The crude product is then purified by column chromatography to yield Cumyl-INACA.[4]

Analytical Methodology
The identification and quantification of Cumyl-INACA in various matrices are typically

performed using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-

quadrupole time-of-flight mass spectrometry (LC-QTOF-MS).[2][3]

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like

Cumyl-INACA.

Sample Preparation: For reference standards, a simple dilution in a volatile organic solvent

such as methanol is sufficient. For biological matrices, a liquid-liquid extraction or solid-

phase extraction (SPE) is typically required to isolate the analyte.[2][7]

Instrumentation: An Agilent 5975 Series GC/MSD system or an equivalent is commonly

used.[8]

GC Parameters:

Column: A non-polar column, such as a DB-5MS or equivalent, is suitable.

Injector Temperature: 250-280 °C.
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Oven Temperature Program: A typical program starts at a lower temperature (e.g., 100

°C), holds for a short period, and then ramps up to a final temperature of around 300 °C.

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Scan Range: A mass range of 40-550 amu is generally sufficient to capture the parent ion

and characteristic fragments.

Parameter Value

Instrument Agilent 5975 Series GC/MSD or equivalent[8]

Sample Preparation Standard diluted in methanol[8]

Ionization Electron Ionization (EI) at 70 eV

Liquid Chromatography-Quadrupole Time-of-Flight Mass
Spectrometry (LC-QTOF-MS)
LC-QTOF-MS offers high sensitivity and mass accuracy, making it ideal for the detection of

Cumyl-INACA in complex matrices like blood and urine.

Sample Preparation: A liquid-liquid extraction is commonly employed for biological samples.

[2]

Instrumentation: A Sciex X500R LC-QTOF-MS system or a similar high-resolution mass

spectrometer is used.[2][8]

LC Parameters:

Column: A C18 reversed-phase column, such as a Phenomenex Kinetex C18 (50 mm x

3.0 mm, 2.6 µm), provides good separation.[8]

Mobile Phase: A gradient elution with two solvents is typical. For example, Mobile Phase A

could be 10 mM ammonium formate in water (pH 3.0), and Mobile Phase B could be a

mixture of methanol and acetonitrile (50:50).[8]
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Flow Rate: A flow rate of 0.4-0.6 mL/min is common.

MS Parameters:

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

Scan Range: A TOF-MS scan range of 100-510 Da is appropriate.[8]

Data Acquisition: Data-dependent acquisition can be used to obtain MS/MS spectra for

confirmation.

Parameter Value

Instrument Sciex X500R LC-QTOF-MS or equivalent[2][8]

Sample Preparation Liquid-liquid extraction[2][8]

Column
Phenomenex® Kinetex C18 (50 mm x 3.0 mm,

2.6 µm)[8]

Mobile Phase A 10 mM Ammonium formate (pH 3.0)[8]

Mobile Phase B Methanol/Acetonitrile (50:50)[8]

Flow Rate 0.4 mL/min[8]

Gradient
Initial: 95% A, 5% B; ramp to 5% A, 95% B over

13 min[8]

Injection Volume 10 µL[8]

TOF MS Scan Range 100-510 Da[8]

Metabolism
While specific in vitro metabolism studies for Cumyl-INACA are not extensively documented,

the metabolic fate of structurally related cumyl-containing synthetic cannabinoids has been

investigated.[9][10][11][12] These studies provide a predictive framework for the

biotransformation of Cumyl-INACA.

Predicted Metabolic Pathways
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The metabolism of Cumyl-INACA is expected to proceed primarily through Phase I oxidative

transformations, catalyzed by cytochrome P450 (CYP450) enzymes in the liver.[13][14]

Hydroxylation: This is a major metabolic pathway for many synthetic cannabinoids.

Hydroxylation can occur on the cumyl moiety (at the phenyl ring or methyl groups) or on the

indazole ring.[9][14]

N-Dealkylation: Cleavage of the cumyl group from the carboxamide nitrogen is another

potential metabolic route.

Further Oxidation: The hydroxylated metabolites can be further oxidized to form ketones or

carboxylic acids.

Phase II Conjugation: The Phase I metabolites, particularly those with hydroxyl groups, can

undergo glucuronidation to form more water-soluble conjugates for excretion.

Pharmacology and Signaling Pathways
As a precursor, Cumyl-INACA is expected to have low intrinsic pharmacological activity and

potency at cannabinoid receptors.[2] However, the synthetic cannabinoids derived from it are

potent agonists of the cannabinoid receptors CB1 and CB2.

Mechanism of Action of Derived Cannabinoids
The psychoactive and physiological effects of synthetic cannabinoids synthesized from Cumyl-
INACA are mediated through their interaction with the CB1 and CB2 receptors, which are G-

protein coupled receptors (GPCRs).

CB1 Receptors: Primarily located in the central nervous system, their activation is

responsible for the psychoactive effects.

CB2 Receptors: Mainly found in the peripheral nervous system and on immune cells, their

activation is associated with immunomodulatory effects.

Upon agonist binding, these receptors activate intracellular signaling cascades.

Signaling Pathway
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G-Protein Activation: The agonist-bound CB1/CB2 receptor activates inhibitory G-proteins

(Gi/o).

Adenylyl Cyclase Inhibition: The activated G-protein inhibits the enzyme adenylyl cyclase,

leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Ion Channel Modulation: The G-protein subunits can also directly modulate ion channels,

leading to the inhibition of voltage-gated calcium channels and the activation of inwardly

rectifying potassium channels.

MAPK Pathway Activation: Activation of cannabinoid receptors can also lead to the

stimulation of the mitogen-activated protein kinase (MAPK) pathway, which is involved in

various cellular processes including cell growth and differentiation.

Conclusion
Cumyl-INACA is a significant compound in the landscape of new psychoactive substances due

to its role as a versatile precursor. This technical guide has provided a detailed overview of its

chemical properties, a general synthesis approach, established analytical methods for its

detection, and a predictive summary of its metabolism and the pharmacological action of its

derivatives. The information presented is intended to be a valuable resource for the scientific

and forensic communities in their efforts to identify, understand, and regulate synthetic

cannabinoids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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